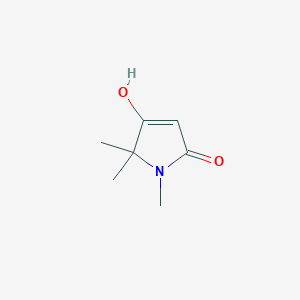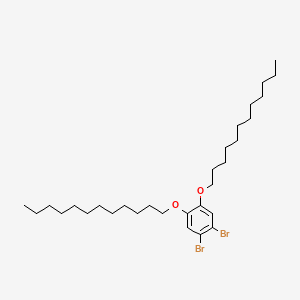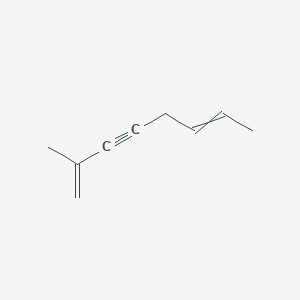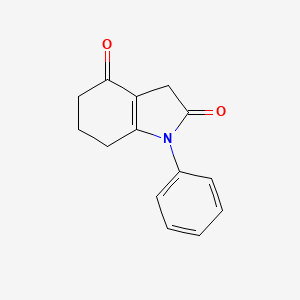
1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydroindole core. The presence of the indole nucleus makes it an important scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative with good efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This compound can inhibit specific pathways involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the indole scaffold .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-2,3,4,5-tetrahydro-1H-indole-2,4-dione
- 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione
- This compound
Comparison: this compound stands out due to its unique tetrahydroindole core, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits higher stability and a broader range of reactivity. Its ability to undergo diverse chemical transformations makes it a versatile compound in synthetic chemistry and drug development .
Propriétés
Numéro CAS |
113604-66-3 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-phenyl-3,5,6,7-tetrahydroindole-2,4-dione |
InChI |
InChI=1S/C14H13NO2/c16-13-8-4-7-12-11(13)9-14(17)15(12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Clé InChI |
UZZHBUGRTLYZMX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC(=O)N2C3=CC=CC=C3)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
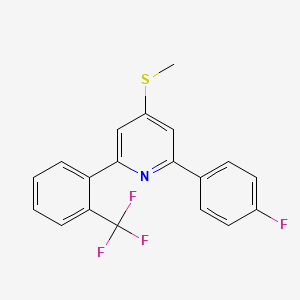
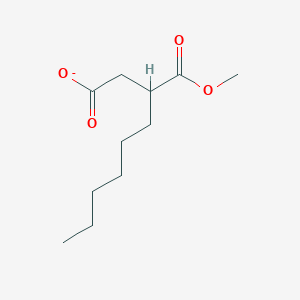
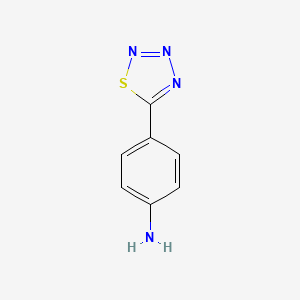

![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)

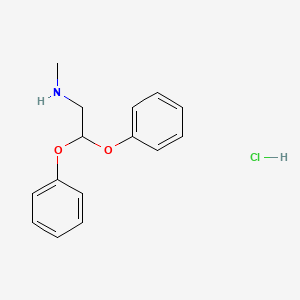
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
